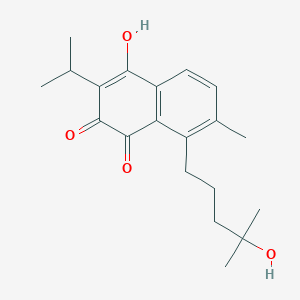

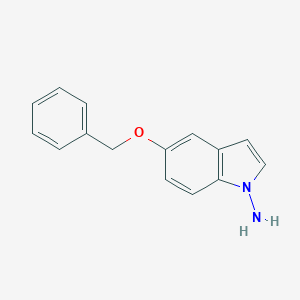

5-(Benzyloxy)-1H-indol-1-amine

Übersicht

Beschreibung

5-(Benzyloxy)-1H-indol-1-amine is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BOIA and has been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.

Wirkmechanismus

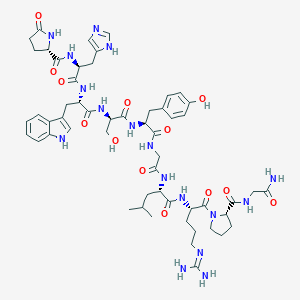

BOIA exerts its effects by binding to specific receptors in the brain and other tissues. It has been found to have affinity for serotonin receptors, specifically the 5-HT2A receptor. BOIA has also been found to have affinity for other receptors, including the dopamine D2 receptor and the sigma-1 receptor. The exact mechanism of action of BOIA is still being studied, but it is believed to modulate neurotransmitter release and affect neuronal activity.

Biochemische Und Physiologische Effekte

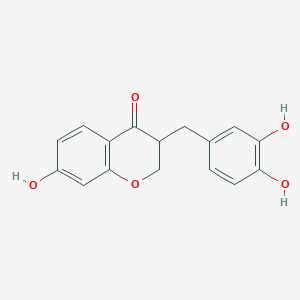

BOIA has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the inhibition of cell proliferation. BOIA has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.

Vorteile Und Einschränkungen Für Laborexperimente

BOIA has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, BOIA also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Zukünftige Richtungen

The potential applications of BOIA in various fields of scientific research are vast. Future research should focus on further elucidating the mechanism of action of BOIA and identifying its potential therapeutic applications. Additionally, research should focus on developing new methods for synthesizing BOIA and improving its solubility in aqueous solutions. Finally, research should focus on identifying potential side effects and toxicity of BOIA at different concentrations.

Conclusion:

In conclusion, BOIA is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is complex, and it exerts its effects by binding to specific receptors in the brain and other tissues. BOIA has several advantages for use in lab experiments, but it also has limitations. Future research should focus on further elucidating the mechanism of action of BOIA, identifying its potential therapeutic applications, and improving its solubility in aqueous solutions.

Wissenschaftliche Forschungsanwendungen

BOIA has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. BOIA has also been studied for its effects on the central nervous system and its potential use as a research tool in neuroscience.

Eigenschaften

CAS-Nummer |

141287-47-0 |

|---|---|

Produktname |

5-(Benzyloxy)-1H-indol-1-amine |

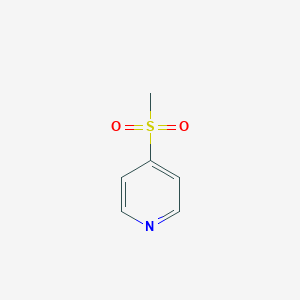

Molekularformel |

C15H14N2O |

Molekulargewicht |

238.28 g/mol |

IUPAC-Name |

5-phenylmethoxyindol-1-amine |

InChI |

InChI=1S/C15H14N2O/c16-17-9-8-13-10-14(6-7-15(13)17)18-11-12-4-2-1-3-5-12/h1-10H,11,16H2 |

InChI-Schlüssel |

WADNCQCBJJWDLH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)N |

Kanonische SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)N |

Synonyme |

5-(Benzyloxy)-1H-indol-1-amine |

Herkunft des Produkts |

United States |

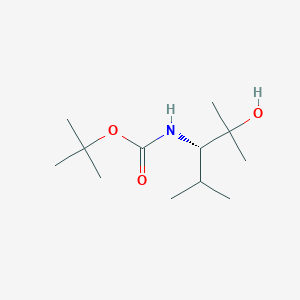

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.